molecular formula C14H4N2Na2O14S2 B15345974 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt CAS No. 6337-26-4

2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt

Cat. No.: B15345974
CAS No.: 6337-26-4
M. Wt: 534.3 g/mol
InChI Key: LXCKMUGIXYIYJS-UHFFFAOYSA-L
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Description

2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt is a complex organic compound with the molecular formula C14H6Na2O8S2. This compound is characterized by its anthraquinone core structure, which is substituted with hydroxyl, nitro, and sulfonic acid groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction starting from anthraquinone. The process involves nitration, sulfonation, and hydroxylation reactions under controlled conditions. The nitration step typically uses concentrated nitric acid, while sulfonation is achieved using sulfuric acid

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process also includes purification steps to remove any impurities and by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of anthraquinone derivatives.

  • Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.

  • Substitution: Substitution reactions can occur at the hydroxyl and sulfonic acid groups, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like tin and hydrochloric acid or iron and hydrochloric acid are used.

  • Substitution: Various reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Anthraquinone derivatives.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

  • Biology: In studies involving cellular processes and enzyme activities.

  • Medicine: In the development of pharmaceuticals and diagnostic agents.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and other biomolecules, influencing cellular processes. The exact mechanism depends on the specific application and the derivatives formed.

Comparison with Similar Compounds

  • Anthraquinone-2-sulfonic acid disodium salt

  • Anthraquinone-1,5-disulfonic acid disodium salt

  • Anthraquinone-2,7-disulfonic acid disodium salt

Uniqueness: 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt is unique due to its specific substitution pattern and the presence of both hydroxyl and nitro groups, which influence its reactivity and applications.

Properties

CAS No.

6337-26-4

Molecular Formula

C14H4N2Na2O14S2

Molecular Weight

534.3 g/mol

IUPAC Name

disodium;1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulfonate

InChI

InChI=1S/C14H6N2O14S2.2Na/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)8-4(16(23)24)2-6(32(28,29)30)12(18)10(8)13(7)19;;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

LXCKMUGIXYIYJS-UHFFFAOYSA-L

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

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